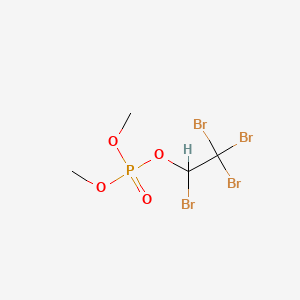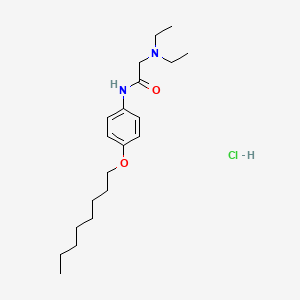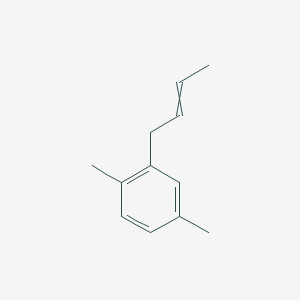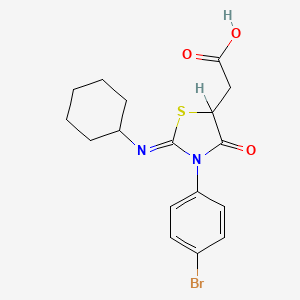
3-(p-Bromophenyl)-2-(cyclohexylimino)-4-oxo-5-thiazolidineacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Bromophenyl)-2-(cyclohexylimino)-4-oxo-5-thiazolidineacetic acid is a complex organic compound that features a bromophenyl group, a cyclohexylimino group, and a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Bromophenyl)-2-(cyclohexylimino)-4-oxo-5-thiazolidineacetic acid typically involves multiple steps. One common method starts with the bromination of phenylacetic acid to introduce the bromophenyl group. This is followed by the formation of the thiazolidine ring through a cyclization reaction involving a thiourea derivative. The cyclohexylimino group is then introduced via a condensation reaction with cyclohexylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(p-Bromophenyl)-2-(cyclohexylimino)-4-oxo-5-thiazolidineacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
3-(p-Bromophenyl)-2-(cyclohexylimino)-4-oxo-5-thiazolidineacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-(p-Bromophenyl)-2-(cyclohexylimino)-4-oxo-5-thiazolidineacetic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiazolidine ring may participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(p-Chlorophenyl)-2-(cyclohexylimino)-4-oxo-5-thiazolidineacetic acid
- 3-(p-Fluorophenyl)-2-(cyclohexylimino)-4-oxo-5-thiazolidineacetic acid
- 3-(p-Methylphenyl)-2-(cyclohexylimino)-4-oxo-5-thiazolidineacetic acid
Uniqueness
3-(p-Bromophenyl)-2-(cyclohexylimino)-4-oxo-5-thiazolidineacetic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and specificity, making it distinct from its chlorinated, fluorinated, or methylated analogs.
Properties
CAS No. |
39006-99-0 |
|---|---|
Molecular Formula |
C17H19BrN2O3S |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-2-cyclohexylimino-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C17H19BrN2O3S/c18-11-6-8-13(9-7-11)20-16(23)14(10-15(21)22)24-17(20)19-12-4-2-1-3-5-12/h6-9,12,14H,1-5,10H2,(H,21,22) |
InChI Key |
GKKQYCWWDKZTMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=C2N(C(=O)C(S2)CC(=O)O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


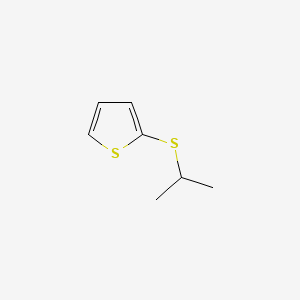
![(7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene](/img/structure/B14661630.png)
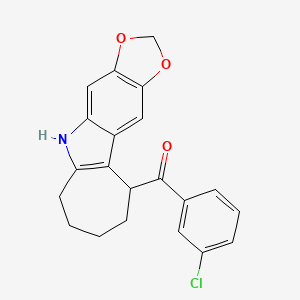

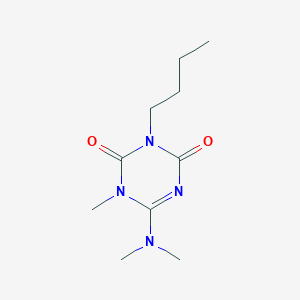

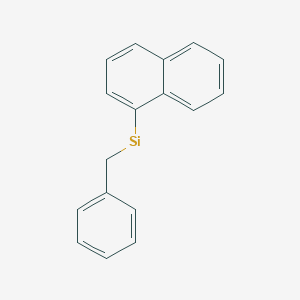
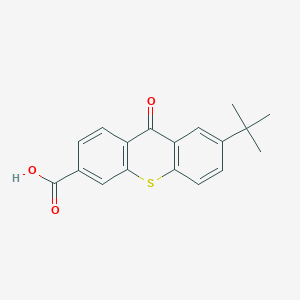
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-aspartic acid](/img/structure/B14661662.png)
![N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide](/img/structure/B14661666.png)
